2,5-Dipropyltetrahydrofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dipropyloxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-5-9-7-8-10(11-9)6-4-2/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOLYHMQTXRPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(O1)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340550 | |
| Record name | 2,5-Dipropyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4457-62-9 | |
| Record name | 2,5-Dipropyltetrahydrofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects of 2,5 Dipropyltetrahydrofuran
Configurational Isomerism: cis- and trans-2,5-Dipropyltetrahydrofuran
The substitution pattern at the C2 and C5 positions of the tetrahydrofuran (B95107) ring in 2,5-dipropyltetrahydrofuran leads to the existence of two primary configurational isomers: cis and trans. These isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other.
In the cis-isomer , the two propyl groups are situated on the same side of the plane of the tetrahydrofuran ring.
Conversely, in the trans-isomer , the two propyl groups are located on opposite sides of the ring's plane.
| Isomer | Description |
|---|---|
| cis-2,5-Dipropyltetrahydrofuran | Propyl groups are on the same side of the tetrahydrofuran ring. |
| trans-2,5-Dipropyltetrahydrofuran | Propyl groups are on opposite sides of the tetrahydrofuran ring. |
Enantiomeric Forms and Chiral Purity Considerations
Both the cis- and trans-isomers of this compound are chiral, meaning they are non-superimposable on their mirror images. This chirality arises from the presence of the two stereocenters at C2 and C5.
The cis-isomer exists as a pair of enantiomers: (2R,5R)-2,5-dipropyltetrahydrofuran and (2S,5S)-2,5-dipropyltetrahydrofuran.
The trans-isomer also exists as a pair of enantiomers: (2R,5S)-2,5-dipropyltetrahydrofuran and (2S,5R)-2,5-dipropyltetrahydrofuran.
These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. The synthesis of a single enantiomer, known as asymmetric synthesis, is of paramount importance, particularly in the pharmaceutical and fine chemical industries, where one enantiomer may exhibit desired biological activity while the other may be inactive or even harmful. Achieving high enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical consideration in the synthesis of such chiral compounds.
| Isomer | Enantiomers |
|---|---|
| cis | (2R,5R) and (2S,5S) |
| trans | (2R,5S) and (2S,5R) |
Diastereoselective Control in the Formation of 2,5-Disubstituted Tetrahydrofurans
The selective synthesis of a particular diastereomer (cis or trans) of a 2,5-disubstituted tetrahydrofuran, such as this compound, is a significant challenge in synthetic organic chemistry. Various synthetic strategies have been developed to achieve diastereoselective control. These methods often involve the cyclization of acyclic precursors where the stereochemistry of the newly formed stereocenters is influenced by existing stereocenters in the starting material or by the reagents and catalysts used.
Several methodologies have been reported for the diastereoselective synthesis of 2,5-disubstituted tetrahydrofurans, including:
Acid-catalyzed intramolecular etherifications : This approach can lead to high stereoselectivities in the formation of the tetrahydrofuran ring. acs.org
Metal-catalyzed reactions : Palladium-catalyzed reactions of aryl and vinyl bromides with γ-hydroxy terminal alkenes have been shown to produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov
Reactions of γ,δ-epoxycarbanions with aldehydes : This method allows for the preparation of hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.govsci-hub.st
Tandem oxidative cyclization–redox relay reactions : Palladium-catalyzed processes controlled by intramolecular hydrogen bonding can provide increased diastereoselectivity in the formation of highly substituted tetrahydrofurans. acs.org
Asymmetric allylic alkylation : Palladium-catalyzed asymmetric allylic alkylation offers a strategy to generate either cis- or trans-tetrahydrofuran units by selecting the appropriate enantiomer of a chiral ligand. acs.org
The choice of synthetic route and reaction conditions is crucial for controlling the diastereomeric ratio of the final product. For example, in certain palladium-catalyzed syntheses, a high diastereomeric ratio (dr) of >20:1 in favor of the trans-isomer has been achieved. nih.gov
| Method | Typical Diastereoselectivity | Reference |
|---|---|---|
| Acid-catalyzed intramolecular etherifications | High | acs.org |
| Palladium-catalyzed reactions of γ-hydroxy terminal alkenes | High (favoring trans) | nih.gov |
| Reactions of γ,δ-epoxycarbanions with aldehydes | High | nih.govsci-hub.st |
| Palladium-catalyzed tandem oxidative cyclization | Increased diastereoselectivity | acs.org |
| Palladium-catalyzed asymmetric allylic alkylation | Controllable (cis or trans) | acs.org |
Advanced Synthetic Methodologies for 2,5 Dipropyltetrahydrofuran and Analogues
Strategies for Constructive Synthesis of the Tetrahydrofuran (B95107) Scaffold
The synthesis of the tetrahydrofuran core, particularly with substituents at the 2- and 5-positions like in 2,5-Dipropyltetrahydrofuran, is a significant focus in organic chemistry due to the prevalence of this motif in numerous natural products. Methodologies for constructing this scaffold are diverse, ranging from linear precursor cyclizations to more complex cycloaddition and ring expansion strategies.
Cyclization Reactions
Intramolecular cyclization of a linear substrate is one of the most direct and common approaches to forming the tetrahydrofuran ring. The choice of strategy depends on the available starting materials and the desired stereochemical outcome.
Acid-catalyzed dehydrative cyclization of 1,4-diols is a fundamental method for synthesizing tetrahydrofuran derivatives. This approach involves the protonation of one hydroxyl group, which then departs as a water molecule to form a carbocation. The remaining hydroxyl group acts as an intramolecular nucleophile, attacking the carbocation to close the ring.
Recent advancements have demonstrated the use of novel catalytic systems. For instance, ferrocenium (B1229745) cations have been shown to effectively catalyze the dehydrative cyclization of substituted 1,4-butanediols to yield 2,2,5-trisubstituted tetrahydrofurans. mdpi.comresearchgate.net This method offers a convenient route from easily accessible diols, which can be prepared from commercial lactones. mdpi.comresearchgate.net The reactions proceed under relatively mild conditions (45–70 °C) and demonstrate that ferrocenium-based Lewis acids can be effective for this transformation. mdpi.comresearchgate.net
Another well-established method involves the acid-catalyzed cyclization of a hydroxy epoxide. This strategy is frequently employed in the synthesis of the bis-tetrahydrofuran core unit found in natural products like the Annonaceous acetogenins. acs.org Additionally, acid treatment can be used to convert intermediates like 2,5-dimethoxy-tetrahydrofuran, which serves as a dialdehyde (B1249045) equivalent in situ. jlu.edu.cn
| Catalyst System | Substrate Type | Product | Typical Conditions | Ref. |
| Ferrocenium tetrafluoroborate (B81430) | Substituted 1,4-butanediols | Trisubstituted tetrahydrofurans | 10 mol% catalyst, CH2Cl2, 45-70 °C, 48-72h | mdpi.comresearchgate.net |
| Brønsted or Lewis Acids | Hydroxy epoxides | Substituted tetrahydrofurans | Varies (e.g., HCl, H2SO4) | acs.org |
| Acidic Conditions | 2,5-Dimethoxy-tetrahydrofuran | Dialdehyde (in situ) | Aqueous acid | jlu.edu.cn |
Free-radical reactions provide a powerful alternative for constructing the tetrahydrofuran ring, often proceeding under mild conditions and showing tolerance for various functional groups. These reactions typically involve the generation of a radical which then undergoes an intramolecular addition to a double or triple bond. researchgate.net
For the synthesis of 2,5-disubstituted tetrahydrofurans, β-alkoxyacrylates have been identified as excellent precursors for stereoselective radical cyclization. electronicsandbooks.com This methodology has been successfully applied to create both single and fused tetrahydrofuran systems. electronicsandbooks.comrsc.org The diastereoselectivity of radical cyclizations can be controlled through the addition of Lewis acids, which can reverse the stereochemical outcome compared to the unperturbed reaction. For example, in the synthesis of 2,4-disubstituted tetrahydrofurans, the trans-isomer is typically the major product, but the addition of trialkylaluminums can favor the formation of the cis-isomer.
A general approach involves the treatment of an organochalcogen radical precursor with a radical initiator, such as AIBN, often in the presence of a trapping agent like carbon monoxide to form tetrahydrofuran-3-ones.
Key Features of Radical Cyclization:
Precursors: β-Alkoxyacrylates, unsaturated carboxylic acids, organochalcogen compounds. electronicsandbooks.comorganic-chemistry.org
Initiators: AIBN (azobisisobutyronitrile), tributyltin hydride (Bu3SnH).
Stereocontrol: Can be influenced by the addition of Lewis acids.
Mechanism: Typically involves an intramolecular addition of a radical to an unsaturated bond. researchgate.net
Oxidative cyclization involves the formation of the C-O bond of the tetrahydrofuran ring with the concurrent oxidation of the substrate. Palladium-catalyzed oxidative cyclization of alkenols is a prominent method in this category. nih.gov This reaction provides a convenient route to cyclic ethers but can suffer from low diastereoselectivity when forming highly substituted tetrahydrofurans from trisubstituted olefins. nih.gov
To address this, a modified approach using a PdCl2/1,4-benzoquinone catalyst system has been developed. This system, when coupled with a substrate containing a hydrogen-bond acceptor, enhances both the reactivity and the diastereoselectivity of the cyclization. nih.gov The reaction proceeds via a 5-exo Markovnikov regioselectivity through an anti-oxypalladation pathway. Intramolecular hydrogen bonding is believed to increase the nucleophilicity of the alcohol and create conformational constraints that favor a specific stereochemical outcome. nih.gov
A tandem process can follow the cyclization, where a redox-relay mechanism converts a side chain alcohol into an aldehyde or ketone, providing a functional handle for further chemical modification. nih.gov
| Catalyst System | Substrate | Key Feature | Mechanism | Ref. |
| PdCl2 / 1,4-benzoquinone | Alkenol with H-bond acceptor | High diastereoselectivity | anti-oxypalladation | nih.gov |
| Pd(OAc)2 / Cu(OAc)2 | Alkenol | Standard conditions | Oxypalladation | nih.gov |
Ring Expansion Techniques for Tetrahydrofuran Formation
Ring expansion offers a pathway to tetrahydrofurans from smaller, more strained heterocyclic precursors like oxetanes. rsc.orgresearchgate.net These reactions can be promoted under photochemical, metal-free conditions. rsc.orgresearchgate.net The mechanism often involves the formation of an oxygen ylide, which then rearranges. Computational studies suggest that these ring expansions proceed via a diradical pathway. rsc.orgresearchgate.net The stereoselectivity of the reaction can be influenced by the nature of the heteroatom (oxygen or sulfur) in the initial ring, with the different bond lengths in the ylide intermediates leading to distinct stereochemical outcomes. rsc.org
Carbocation rearrangements can also lead to ring expansion. When a carbocation is formed adjacent to a strained ring, such as a cyclobutane, the migration of a C-C bond from the ring to the carbocation center can result in the formation of a larger, less strained ring. masterorganicchemistry.com While often discussed in the context of carbocycles, analogous principles can apply to heterocyclic systems.
Cycloaddition and Annulation Strategies
Cycloaddition and annulation reactions are powerful strategies for constructing the tetrahydrofuran scaffold, as they can form multiple bonds and stereocenters in a single step. nih.gov
The [3+2] cycloaddition is a particularly effective method. nih.gov In these reactions, a three-atom component reacts with a two-atom component to form the five-membered tetrahydrofuran ring. Common components include:
Three-atom components: Epoxides, cyclopropanes, carbonyl ylides. nih.gov
Two-atom components: Aldehydes, activated alkenes. nih.gov
For example, donor-acceptor cyclopropanes can react with aldehydes in the presence of a Lewis acid catalyst like Sn(OTf)2 to produce highly substituted tetrahydrofurans with excellent yield and diastereoselectivity. organic-chemistry.orgnih.gov The reaction is believed to proceed through the Lewis acid-mediated opening of the cyclopropane (B1198618) ring to generate a stabilized carbocation, which is then trapped by the aldehyde. nih.gov
Annulation reactions involving allylsilanes and aldehydes also provide a robust route to tetrahydrofurans. nih.gov These reactions are typically mediated by a Lewis acid, which activates the carbonyl group for nucleophilic attack by the allylsilane. nih.gov
| Reaction Type | Components | Catalyst | Key Outcome | Ref. |
| [3+2] Annulation | Donor-Acceptor Cyclopropane + Aldehyde | Sn(OTf)2, SnCl4 | Pentasubstituted THFs, high dr | organic-chemistry.orgnih.gov |
| [3+2] Annulation | Allylsilane + Aldehyde/Ketoester | Lewis Acid | Functionalized THFs | nih.gov |
| [3+2] Cycloaddition | Diazo compound + Aldehyde | Rh catalyst | Substituted THFs | nih.gov |
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions represent a powerful and atom-economical approach for the construction of five-membered rings, including tetrahydrofurans. These reactions involve the combination of a three-atom component and a two-atom component to rapidly build molecular complexity.
One of the most common strategies for THF synthesis via [3+2] cycloaddition involves the use of carbonyl ylides. These reactive intermediates can be generated in situ from the rhodium-catalyzed reaction of diazo compounds with aldehydes. The resulting carbonyl ylide then undergoes a cycloaddition with an activated alkene to furnish the tetrahydrofuran ring. nih.gov For instance, the Rh₂(OAc)₄-catalyzed reaction of a diazo compound with an aldehyde and an alkene can efficiently produce highly substituted tetrahydrofurans. nih.gov Intramolecular variations of this reaction, where the carbonyl ylide is generated and trapped within the same molecule, have also been developed, providing access to complex bicyclic systems containing a THF ring. nih.gov
Another effective [3+2] annulation strategy utilizes strained-ring substrates like vinylcyclopropanes. Palladium(0)-catalyzed cycloadditions of malonate-derived vinylcyclopropanes with aldehydes have been shown to produce 2,5-cis disubstituted tetrahydrofuran derivatives with high yields and diastereoselectivities. acs.org This method is particularly effective with electron-poor aldehydes, suggesting a mechanism that may involve an initial aldol-type reaction. acs.org The catalyst loading can be as low as 0.5 mol %, making this an efficient transformation. acs.org Similarly, Lewis acid-catalyzed [3+2] annulations of donor-acceptor cyclopropanes with aldehydes, using catalysts such as Sn(OTf)₂, can also afford tetrahydrofuran products with high diastereoselectivity. nih.govorganic-chemistry.org
The following table summarizes representative examples of [3+2] cycloaddition reactions for the synthesis of tetrahydrofuran derivatives.
| Three-Atom Component Precursor | Two-Atom Component | Catalyst/Reagent | Key Features |
| Diazo Compound/Aldehyde | Activated Alkene | Rh₂(OAc)₄ | Forms carbonyl ylide in situ. nih.gov |
| Vinylcyclopropane | Aldehyde | Pd(0) | High diastereoselectivity for cis-2,5-disubstitution. acs.org |
| Donor-Acceptor Cyclopropane | Aldehyde | Sn(OTf)₂ | Lewis acid catalysis. nih.govorganic-chemistry.org |
| Allylsilane | Aldehyde/α-Ketoester | Lewis Acid (e.g., TMS-OTf) | Proceeds via a stabilized siliranium ion intermediate. nih.gov |
Allylsilanes have also been widely employed as three-carbon components in [3+2] annulation reactions with aldehydes and other carbonyl compounds to synthesize tetrahydrofurans. nih.gov These reactions are typically mediated by a Lewis acid and proceed through the nucleophilic addition of the alkene to the activated carbonyl group, generating a stabilized siliranium ion that subsequently cyclizes. nih.gov
Annulation Approaches for Tetrahydrofuran Rings
Annulation, the formation of a ring onto a pre-existing molecule, provides another versatile set of strategies for constructing the tetrahydrofuran nucleus. These methods often involve the sequential formation of two bonds to build the cyclic system.
A notable annulation approach involves the use of strained-ring substrates such as epoxides. For example, 2-vinylepoxides can participate in palladium-catalyzed [3+2] annulation reactions with activated alkenes or enols derived from malonates to yield tetrahydrofuran structures. nih.gov Transition-metal mediated radical [3+2] annulations involving epoxides have also been reported. nih.gov Furthermore, the Lewis acid-mediated reaction of 1,3-bis(trimethylsiloxy)-1,3-butadiene with epoxides can stereoselectively provide (E)-2-alkylidenetetrahydrofurans. nih.gov This reaction is believed to proceed through the initial opening of the epoxide by the enolsilane, followed by ring closure. nih.gov
The alkylation of dicarbonyl dienolates with epoxides, followed by an acid-mediated carbonyl O-alkylation, is another effective annulation method. For instance, the dianion generated from ethyl acetoacetate (B1235776) can be C-alkylated with epibromohydrin, and the resulting intermediate undergoes an intramolecular O-alkylation to afford a 2-alkylidenetetrahydrofuran. nih.gov
A [4+3] annulation has also been described for the synthesis of substituted tetrahydrofurans. This involves the reaction between enol ethers derived from β-ketoesters and oxonium ions generated in situ from 1,4-dicarbonyl compounds, leading to bicyclic tetrahydrofuran products. nih.gov
The following table provides an overview of different annulation strategies for tetrahydrofuran ring synthesis.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Features |
| 2-Vinylepoxide | Activated Alkene | Pd Catalyst | Utilizes a strained-ring substrate. nih.gov |
| 1,3-Bis(trimethylsiloxy)-1,3-butadiene | Epoxide | TiCl₄ | Stereoselective formation of (E)-2-alkylidenetetrahydrofurans. nih.gov |
| Dicarbonyl Dienolate | Epibromohydrin | Base, then LiClO₄ | Involves sequential C- and O-alkylation. nih.gov |
| Enol Ether (from β-ketoester) | 1,4-Dicarbonyl Compound | TMS-OTf | [4+3] annulation leading to bicyclic THFs. nih.gov |
Stereoselective Synthesis of this compound and Related Derivatives
The biological activity of many natural products containing the 2,5-disubstituted tetrahydrofuran motif is often dependent on the stereochemistry at the C2 and C5 positions. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Diastereoselective Control in Carbon-Carbon and Carbon-Oxygen Bond Formation
Achieving diastereoselective control in the formation of the tetrahydrofuran ring is a key challenge. One successful strategy involves the addition of titanium(IV) enolates to a chiral lactol derived from (S)-glutamic acid. acs.orgnih.gov The reaction with the oxocarbenium ion generated from the lactol can produce up to four diastereomeric 2,5-disubstituted tetrahydrofurans. acs.org The stereochemical outcome is influenced by the nature of the substituents on the enolate and the inherent chirality of the starting material, often proceeding through an open transition state. acs.org High trans/cis ratios of the 2,5-disubstituted products can be achieved, particularly when using titanium enolates of N-acetyl (R)-oxazolidin-2-thiones. nih.govresearchgate.net
Enantioselective Synthesis via Chiral Auxiliaries and Asymmetric Catalysis
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org
In the context of tetrahydrofuran synthesis, chiral oxazolidin-2-ones have been effectively used as chiral auxiliaries. acs.org The addition of titanium enolates derived from N-acyl oxazolidinones to a lactol can afford trans- and cis-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov After chromatographic separation, the chiral auxiliary can be recovered. nih.gov Similarly, pseudoephedrine can serve as a chiral auxiliary. wikipedia.org It is first converted to an amide, and subsequent alkylation reactions proceed with high stereocontrol directed by the chiral scaffold. wikipedia.org
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. A variety of catalytic systems have been developed for the synthesis of chiral tetrahydrofurans. For example, cinchona-alkaloid-thiourea-based bifunctional organocatalysts can facilitate the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones to provide tetrahydrofuran rings with excellent enantioselectivities. organic-chemistry.org Chiral iridium diphosphine complexes have been shown to catalyze enantioselective intramolecular Pauson-Khand-type reactions to yield chiral bicyclic cyclopentenones, which can be precursors to tetrahydrofuran-containing molecules. organic-chemistry.org Furthermore, palladium catalysts coordinated by chiral phosphine (B1218219) ligands have been used in the asymmetric allylic cycloaddition of vinyl epoxides with β-keto enol ethers to produce chiral tetrahydrofuran acetals with high levels of enantio- and diastereoselectivity. acs.org
Chiral Pool Approaches and Chiral Building Block Utilization
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. Sugars, amino acids, and terpenes are common starting points for this strategy.
For the synthesis of 2,5-disubstituted tetrahydrofurans, (S)-glutamic acid has been employed as a chiral starting material to generate a key lactol intermediate. acs.orgnih.gov This chiral building block then directs the stereochemical outcome of subsequent reactions, such as the addition of enolates, to produce enantiomerically enriched tetrahydrofuran derivatives. acs.orgnih.gov Carbohydrates also serve as versatile chiral pool starting materials. For instance, a stereoselective synthesis of carbohydrate-derived perhydrofuro[2,3-b]furan derivatives has been developed starting from sugar-derived allyl vinyl ethers. mdpi.com
Visible-light-mediated deoxygenation of modified tartrate derivatives, which are readily available in either enantiomerically pure form, has been developed for the synthesis of chiral tetrahydrofurans. nih.gov This method involves a 5-exo-trig cyclization of a monoallylated tartrate derivative. nih.gov
Catalytic Approaches in 2,5-Disubstituted Tetrahydrofuran Synthesis
Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. A wide range of catalytic systems, including transition metals and organocatalysts, have been applied to the synthesis of 2,5-disubstituted tetrahydrofurans.
Palladium catalysis is particularly prominent in this area. As mentioned earlier, Pd(0)-catalyzed [3+2] cycloadditions of vinylcyclopropanes and aldehydes provide a diastereoselective route to cis-2,5-disubstituted tetrahydrofurans. acs.org Palladium-catalyzed intramolecular allylic alkylation is another powerful tool for constructing the THF ring with high diastereoselectivity. nih.gov Furthermore, a palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides has been developed, which forms both a C-C and a C-O bond. organic-chemistry.org
Rhodium catalysts are frequently used to generate carbonyl ylides from diazo compounds for subsequent [3+2] cycloaddition reactions to form tetrahydrofurans. nih.gov Rhodium complexes have also been used in the catalytic hydrogenation of acetylenic aldehydes to afford cyclic allylic alcohols, which can be precursors to tetrahydrofuran derivatives, in a highly enantioselective reductive cyclization. organic-chemistry.org
Gold catalysis has also emerged as a valuable tool. Gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates and hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes can produce the corresponding oxygen heterocycles in good yield. organic-chemistry.org Gold catalysis using a chiral biphenyl-2-ylphosphine ligand provides access to 2,5-disubstituted 2,5-dihydrofurans from propargylic alcohols with good to excellent diastereo- and enantioselectivities. organic-chemistry.org
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free alternative for the synthesis of chiral tetrahydrofurans. Cinchona-alkaloid-thiourea-based catalysts have been successfully employed for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.org An efficient organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans has also been developed using a tandem iminium-enamine catalysis, which involves a double Michael addition reaction. researchgate.net
The following table highlights various catalytic approaches for the synthesis of 2,5-disubstituted tetrahydrofurans.
| Catalyst Type | Reaction Type | Key Features |
| Palladium | [3+2] Cycloaddition | Diastereoselective synthesis of cis-2,5-disubstituted THFs from vinylcyclopropanes. acs.org |
| Palladium | Intramolecular Allylic Alkylation | High diastereoselectivity in C-O bond formation. nih.gov |
| Rhodium | Carbonyl Ylide Formation/[3+2] Cycloaddition | Generation of reactive intermediates from diazo compounds. nih.gov |
| Gold | Hydroalkoxylation of Allenes | Synthesis of 2,5-disubstituted 2,5-dihydrofurans. organic-chemistry.org |
| Organocatalyst (Thiourea) | Asymmetric Cycloetherification | High enantioselectivity for the cyclization of ε-hydroxy-α,β-unsaturated ketones. organic-chemistry.org |
| Organocatalyst (Iminium-enamine) | Double Michael Addition | Asymmetric synthesis of 2,3,4-trisubstituted THFs. researchgate.net |
Lewis Acid Catalysis in Cyclic Ether Formation
Lewis acid catalysis is a potent tool for constructing tetrahydrofuran rings, typically through the dehydrative cyclization of diols or via cycloaddition reactions. These methods benefit from the ability of Lewis acids to activate alcohols or other functional groups, facilitating intramolecular ring closure.
One notable approach involves the dehydrative cyclization of 1,4-diols. Ferrocenium-based catalysts, such as ferrocenium tetrafluoroborate ([FeCp₂]BF₄), have been successfully employed for the synthesis of trisubstituted tetrahydrofurans from the corresponding diols. mdpi.comresearchgate.net Although Brønsted acids can also effect such cyclizations, they often require higher temperatures and may be incompatible with sensitive functional groups, whereas Lewis acid-catalyzed reactions can proceed under milder conditions. researchgate.net For the synthesis of this compound, this would involve the cyclization of nonane-4,7-diol.
Another powerful Lewis acid-catalyzed strategy is the (3+2)-annulation of donor-acceptor cyclopropanes with aldehydes. organic-chemistry.org Catalysts such as tin(IV) chloride (SnCl₄), tin(II) triflate (Sn(OTf)₂), or hafnium(IV) triflate (Hf(OTf)₄) can mediate this reaction to produce highly substituted tetrahydrofurans with excellent diastereoselectivity. organic-chemistry.org
| Catalyst System | Substrate Type | Product | Diastereomeric Ratio (d.r.) | Reference |
| [FeCp₂]BF₄ (10 mol%) | 1,4-Diols | Trisubstituted THFs | - | mdpi.comresearchgate.net |
| Sn(OTf)₂, SnCl₄, or Hf(OTf)₄ | Quaternary Donor Site Cyclopropanes and Aldehydes | Pentasubstituted THFs | up to 99:1 | organic-chemistry.org |
| FeCl₃ (20 mol%) | 1,4-Disubstituted and 1,2,3,4-Tetrasubstituted Diols | Disubstituted and Tetrasubstituted THFs | - | researchgate.net |
Transition Metal Catalysis (e.g., Palladium, Nickel, Gold) in Tetrahydrofuran Synthesis
Transition metal catalysis offers a versatile and highly selective platform for synthesizing tetrahydrofuran derivatives. Metals like palladium, nickel, and gold enable unique bond formations and cyclization pathways that are often difficult to achieve with other methods.
Palladium Catalysis: Palladium-catalyzed reactions are particularly well-established for THF synthesis. A prominent method involves the reaction of γ-hydroxy alkenes with aryl or vinyl bromides. acs.org This transformation constructs both a C-C and a C-O bond in a single step, affording trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity (up to >20:1). nih.govorganic-chemistry.org The mechanism is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.orgorganic-chemistry.org More advanced palladium-catalyzed heteroannulation approaches can couple 2-bromoallyl alcohols with 1,3-dienes, enabled by urea (B33335) ligands, to generate a wide array of polysubstituted THF rings. chemrxiv.org
Nickel Catalysis: Nickel catalysis has emerged as a powerful alternative for C-O bond formation. Efficient and mild intramolecular nickel-catalyzed etherification between vinyl halides and alcohols provides direct access to cyclic vinyl ethers, which are precursors or analogues to saturated THF systems. nih.govnih.govresearchgate.net The use of zinc powder as an additive has been shown to be crucial for high catalyst turnover and yields. nih.gov This methodology is tolerant of numerous functional groups and can be applied to primary, secondary, and tertiary alcohols. nih.gov
Gold Catalysis: Gold catalysts, typically Au(I) or Au(III) species, excel at activating alkynes and allenes for nucleophilic attack. Gold-catalyzed cycloisomerization of alkynylic alcohols is an efficient route to functionalized tetrahydrofurans. researchgate.net Furthermore, asymmetric gold-catalyzed cyclization of (3-hydroxypropyl)allenes has been developed to produce substituted tetrahydrofurans with high enantioselectivity, demonstrating the power of this approach for controlling stereochemistry. thieme-connect.com Oxidative gold catalysis can also achieve carboalkoxylation of terminal alkenes, providing rapid access to various O-heterocycles. organic-chemistry.org
| Metal Catalyst | Ligand/Additive | Substrate Types | Key Features | Reference |
| Palladium | DPE-Phos | γ-Hydroxy alkenes + Aryl bromides | Forms C-C and C-O bonds; high diastereoselectivity (>20:1) | organic-chemistry.org |
| Palladium | N-phenylurea | 2-Bromoallyl alcohols + 1,3-Dienes | Annulative approach for polysubstituted THFs | chemrxiv.org |
| Nickel | dcype | Vinyl halides + Alcohols | Mild conditions; forms cyclic enol ethers | nih.gov |
| Gold | Axially chiral ligand | (3-Hydroxypropyl)allenes | Highly enantioselective cyclization | thieme-connect.com |
| Gold | (IMes)AuNTf₂ | Alkenols | Hydroalkoxylation | mdpi.com |
Biocatalysis and Enzymatic Methods for Enantioselective Transformations
Biocatalysis provides an environmentally benign and highly selective avenue for producing enantiomerically pure compounds. For the synthesis of chiral tetrahydrofurans like the stereoisomers of this compound, enzymatic methods are particularly advantageous for establishing key stereocenters.
A common strategy is the enzymatic kinetic resolution of a racemic mixture. For instance, lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been used for the kinetic resolution of racemic intermediates containing hydroxyl or ester functionalities, leading to the separation of enantiomers. researchgate.net An alternative approach is the enantioselective desymmetrization of meso-compounds. Porcine pancreatic lipase (PPL), for example, has been used in the desymmetrization of a meso-diol, yielding an optically active alcohol that serves as a chiral building block for further synthesis. mdpi.com
These enzymatic transformations are valued for their high enantioselectivity (often >95% ee), mild reaction conditions (typically room temperature and neutral pH), and compatibility with green chemistry principles. The application of such methods to a suitable precursor, like a racemic ester of a 2-propyl-5-(hydroxymethyl)tetrahydrofuran or a meso-diol precursor to this compound, could provide an effective route to the desired enantiopure isomers.
| Enzyme | Transformation Type | Substrate Example | Key Outcome | Reference |
| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | Racemic 2-(alkylidene)tetrahydrofuran esters | Separation of enantiomers | researchgate.net |
| Porcine Pancreatic Lipase (PPL) | Enantioselective Desymmetrization | meso-1,2-(dihydroxymethyl)cyclohex-4-ene | Production of optically active alcohol | mdpi.com |
| Burkholderia contaminans | Biocatalytic Reduction | 5-hydroxymethylfurfural (HMF) | Synthesis of 2,5-bis(hydroxymethyl)furan (BHMF) | frontiersin.org |
Functionalization and Modification of Pre-existing Tetrahydrofuran Cores
In addition to de novo synthesis, the modification of existing furan (B31954) or tetrahydrofuran scaffolds is a valuable strategy for creating structural diversity. This approach is particularly useful when starting from readily available biomass-derived molecules like 2,5-dimethylfuran (B142691).
A multi-step cascade strategy has been developed for the functionalization of the methyl groups of 2,5-dimethylfuran. rsc.orgresearchgate.net This process involves three key steps:
Ring Opening: The furan ring of 2,5-dimethylfuran is first opened under acidic conditions to yield 2,5-hexanedione.
Aldol (B89426) Condensation: The resulting diketone undergoes an aldol condensation with various aldehydes. This step introduces new alkyl or aryl substituents at the positions corresponding to the original methyl groups.
Hydrogenation-Cyclization: The condensation product is then subjected to catalytic hydrogenation, which reduces the double bonds and carbonyls, followed by spontaneous acid-catalyzed cyclization to form a new, functionalized 2,5-disubstituted tetrahydrofuran ring. rsc.org
This sequence effectively transforms a simple, biomass-derived starting material into more complex tetrahydrofuran structures, demonstrating a powerful method for modifying a pre-existing heterocyclic core to generate analogues of this compound with diverse functional groups.
Spectroscopic and Structural Elucidation Techniques for 2,5 Dipropyltetrahydrofuran
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Stereochemical Assignment
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2,5-dipropyltetrahydrofuran, which can exist as cis and trans diastereomers, NMR is crucial for distinguishing between these isomers and determining their relative stereochemistry.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J) of each proton signal are key parameters in the structural analysis of this compound.
In both cis and trans isomers, the protons on the propyl chains would exhibit characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a multiplet for the methylene group attached to the tetrahydrofuran (B95107) ring. The protons on the tetrahydrofuran ring itself, particularly those at the C2 and C5 positions (the methine protons, H-2 and H-5), are of significant diagnostic importance for isomer differentiation.
Expected ¹H NMR Data for this compound Isomers:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| H-2, H-5 | 3.5 - 4.0 | Multiplet | The chemical shift and multiplicity are highly dependent on the stereochemistry (cis or trans). |
| -CH₂- (ring) | 1.5 - 2.0 | Multiplet | Protons on the C3 and C4 positions of the tetrahydrofuran ring. |
| -CH₂- (propyl, α to ring) | 1.3 - 1.6 | Multiplet | Methylene group of the propyl chain directly attached to the ring. |
| -CH₂- (propyl, β to ring) | 1.2 - 1.5 | Sextet | Middle methylene group of the propyl chain. |
| -CH₃ (propyl) | 0.8 - 1.0 | Triplet | Terminal methyl group of the propyl chain. |
Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.
The key to distinguishing between the cis and trans isomers lies in the coupling constants and the symmetry of the molecule. In the cis isomer, where both propyl groups are on the same side of the ring, the molecule possesses a C₂ᵥ symmetry element, which can simplify the spectrum. In the trans isomer, the propyl groups are on opposite sides, leading to a different symmetry and potentially different coupling interactions.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, ¹³C NMR can confirm the number of different carbon environments and provide further evidence for the stereochemical assignment.
The chemical shifts of the carbons in the tetrahydrofuran ring, particularly C2 and C5, are sensitive to the orientation of the propyl substituents. Generally, carbons in a more sterically hindered environment (as might be expected in the cis isomer) can exhibit slightly different chemical shifts compared to the less hindered environment of the trans isomer.
Expected ¹³C NMR Data for this compound Isomers:
| Carbon | Expected Chemical Shift (ppm) | Notes |
| C-2, C-5 | 75 - 85 | The chemical shift is influenced by the stereochemistry. |
| C-3, C-4 | 25 - 35 | Carbons of the tetrahydrofuran ring. |
| -CH₂- (propyl, α to ring) | 30 - 40 | Methylene group of the propyl chain directly attached to the ring. |
| -CH₂- (propyl, β to ring) | 18 - 25 | Middle methylene group of the propyl chain. |
| -CH₃ (propyl) | 10 - 15 | Terminal methyl group of the propyl chain. |
Note: These are approximate ranges and can be influenced by solvent and experimental conditions.
While not directly applicable to this compound itself, the principles of NMR spectroscopy extend to other magnetically active nuclei. For instance, if a fluorinated analogue of this compound were synthesized, ¹⁹F NMR would be an invaluable tool for its characterization.
The definitive assignment of cis and trans isomers of 2,5-disubstituted tetrahydrofurans is often achieved through the analysis of proton-proton coupling constants (³JHH). The magnitude of the vicinal coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.
For 2,5-disubstituted tetrahydrofurans, the coupling constants between the methine protons (H-2 and H-5) and the adjacent methylene protons on the ring (H-3 and H-4) are particularly informative. In the relatively flexible five-membered ring of tetrahydrofuran, the dihedral angles between cis and trans protons are different, leading to predictably different coupling constants.
Generally, for 2,5-disubstituted tetrahydrofurans, the coupling constant between a proton at C2 and a trans proton at C3 is larger than the coupling constant between a proton at C2 and a cis proton at C3. oup.com By carefully analyzing the multiplicities and measuring the coupling constants from the ¹H NMR spectrum, the relative stereochemistry of the two propyl groups can be confidently determined. For example, a larger coupling constant between H-2 and one of the H-3 protons would suggest a trans relationship, while a smaller coupling constant would indicate a cis relationship. oup.com
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. It is a highly sensitive technique used to confirm the molecular formula and to gain structural information through the analysis of fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is a particularly useful method for the analysis of volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes.
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (156.27 g/mol ). The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule. For ethers, a common fragmentation pathway is cleavage of the C-C bond alpha to the oxygen atom.
Expected Fragmentation Pattern for this compound:
Upon electron ionization, the this compound molecule will lose an electron to form the molecular ion. This ion can then undergo fragmentation through various pathways. The most likely fragmentation events for a 2,5-dialkyltetrahydrofuran involve:
Alpha-cleavage: Cleavage of the bond between the tetrahydrofuran ring and the propyl group, or cleavage of the C-O bond within the ring.
Loss of the propyl group: This would result in a fragment ion with a mass corresponding to the tetrahydrofuran ring with one remaining propyl group.
Ring opening followed by further fragmentation: The tetrahydrofuran ring can open, leading to a variety of smaller fragment ions.
The analysis of these fragment ions allows for the confirmation of the presence of the propyl groups and the tetrahydrofuran core, thus supporting the structural elucidation of the compound. While GC-MS can confirm the molecular weight and connectivity, it is generally less effective than NMR for distinguishing between stereoisomers.
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and probing the vibrational modes of a molecule. The absorption of infrared radiation corresponds to the excitation of specific vibrational transitions, providing a unique "fingerprint" of the compound.
A typical vapor phase IR spectrum for a saturated ether like this compound would be expected to exhibit characteristic absorption bands. These include strong C-H stretching vibrations from the propyl and tetrahydrofuran ring methylene groups, typically in the 2850-3000 cm⁻¹ region. Additionally, the C-O-C stretching vibrations of the ether functional group would produce strong, characteristic bands in the 1050-1150 cm⁻¹ region. The presence of various bending and rocking vibrations of the CH₂ and CH₃ groups would also contribute to the complexity of the spectrum in the fingerprint region (below 1500 cm⁻¹).
Table 1: Expected Characteristic IR Absorption Bands for this compound (Vapor Phase)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |
| CH₂ Bend | 1450 - 1470 | Medium |
| CH₃ Bend | 1370 - 1380 | Medium |
Note: This table is illustrative and based on general principles of IR spectroscopy for aliphatic ethers. Actual peak positions for this compound would require experimental data.
Advanced spectroscopic methods can provide more detailed information on the conformational landscape and ionization dynamics of molecules. One such technique is Infrared Resonant Vacuum Ultraviolet Photoionization/Mass-Analyzed Threshold Ionization (IR resonant VUV-PI/MATI) spectroscopy. This method combines infrared vibrational excitation with tunable vacuum ultraviolet ionization, allowing for conformer-specific vibrational spectra to be recorded.
To date, there are no published studies applying IR resonant VUV-PI/MATI spectroscopy specifically to this compound. However, research on the parent compound, tetrahydrofuran (THF), illustrates the power of this technique. In studies of THF, this method has been used to distinguish between different conformers (e.g., twisted and bent forms) by recording their unique IR spectra. This is achieved by tuning the IR laser to a specific vibrational frequency of a conformer and then using a VUV laser to ionize it, providing a highly selective method for structural analysis.
The application of such advanced techniques to this compound could potentially resolve the vibrational signatures of its different stereoisomers (e.g., cis and trans) and their various conformers, providing a deeper understanding of its potential energy surface.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off the electron clouds of the atoms in a crystal lattice, producing a diffraction pattern that can be mathematically reconstructed into a detailed atomic model.
As of the current scientific literature, there are no reported X-ray crystal structures for this compound. Consequently, the absolute stereochemistry of its chiral centers has not been experimentally determined by this method. The determination of the absolute configuration of the cis and trans isomers of this compound would require either successful crystallization and X-ray diffraction analysis or the use of other chiroptical techniques in conjunction with theoretical calculations.
Table 2: Summary of Structural Data for this compound
| Technique | Data Availability | Findings |
| Vapor Phase IR Spectroscopy | Spectrum available in database, but peak list not publicly detailed. | Provides characteristic vibrational data for functional groups. |
| Advanced IR Spectroscopy | No specific data available for this compound. | - |
| X-ray Crystallography | No data available. | The absolute stereochemistry has not been determined by this method. |
Conformational Analysis and Dynamics of 2,5 Dipropyltetrahydrofuran
Ring Conformations: Pseudorotation (Twist and Envelope Forms)
The tetrahydrofuran (B95107) ring is not planar. To alleviate torsional strain, the five-membered ring puckers, adopting non-planar conformations. The two most recognized conformations are the "envelope" (Cs symmetry) and the "twist" (C2 symmetry) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.
For 2,5-disubstituted tetrahydrofurans like 2,5-dipropyltetrahydrofuran, the propyl groups can exist in either a cis or trans relationship. The substituents will preferentially occupy positions that minimize steric hindrance. In a process known as pseudorotation, the tetrahydrofuran ring can fluidly interconvert between various envelope and twist conformations without passing through a high-energy planar state. This occurs through a low-energy pathway where the out-of-plane atom appears to move around the ring. The presence of the two propyl groups at the 2 and 5 positions will create a more complex potential energy surface for pseudorotation compared to the unsubstituted THF ring, with certain twist and envelope forms being more energetically favorable to accommodate the bulky substituents.
Energetic Profiles of Conformational Isomers
The relative energies of the different conformational isomers of this compound would be determined by a combination of factors, including torsional strain within the ring, steric interactions between the propyl groups and the ring hydrogens, and potential intramolecular interactions.
For the trans isomer, the two propyl groups are on opposite sides of the ring. This configuration is generally expected to be more stable than the cis isomer, where both groups are on the same side, leading to greater steric repulsion. Within the pseudorotation cycle, conformers that place the large propyl groups in pseudo-equatorial positions would be significantly lower in energy than those with pseudo-axial propyl groups. The energetic barrier to pseudorotation would be influenced by the energy cost of moving the propyl groups through more sterically hindered positions.
For the cis isomer, both propyl groups are on the same face of the ring, leading to increased steric strain. The energetic landscape would likely show deeper energy minima for conformations that maximize the distance between the two propyl groups.
A comprehensive understanding of the energetic profiles would require computational modeling, as experimental determination for this specific compound is not documented.
Theoretical and Computational Approaches to Conformational Analysis
Given the lack of experimental data, theoretical and computational methods are indispensable for elucidating the conformational preferences and dynamics of this compound.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) would be a powerful tool to investigate the conformational isomers of this compound. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger), one could perform geometry optimizations for various possible envelope and twist conformers of both the cis and trans isomers. The calculations would yield the relative energies of these conformers, providing insight into the most stable structures. Frequency calculations would confirm that the optimized geometries correspond to true energy minima and would also provide thermodynamic data such as Gibbs free energies, allowing for the prediction of the equilibrium populations of the different conformers at a given temperature.
Ab Initio and Semi-Empirical Methods (e.g., Møller–Plesset Perturbation Theory)
Higher-level ab initio methods, such as Møller–Plesset perturbation theory (e.g., MP2), could be used to obtain more accurate single-point energies for the DFT-optimized geometries. These methods, while more computationally expensive, can provide a more reliable description of electron correlation effects, which can be important in determining subtle energy differences between conformers. Semi-empirical methods could be used for a preliminary, less computationally intensive, exploration of the potential energy surface, but would be less reliable for final energy calculations.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations would be instrumental in exploring the conformational dynamics of this compound over time. By simulating the molecule's motion at a given temperature, MD can reveal the pathways of conformational interconversion, including the process of pseudorotation. Analysis of the simulation trajectory would allow for the identification of the most populated conformational states and the time scales of transitions between them. This would provide a dynamic picture of the molecule's behavior that is complementary to the static energy calculations from DFT and ab initio methods.
Natural Bond Orbital (NBO) Analysis for Stereoelectronic Effects
Natural Bond Orbital (NBO) analysis could be performed on the optimized geometries of the various conformers to investigate stereoelectronic effects. NBO analysis can reveal interactions between occupied and unoccupied orbitals, such as hyperconjugative interactions, which can influence conformational stability. For example, interactions between the oxygen lone pairs and the antibonding orbitals of adjacent C-C or C-H bonds can contribute to the preference for certain ring puckering modes. In this compound, NBO analysis could help to rationalize the calculated energy differences between conformers in terms of specific electronic interactions.
Data Tables
As no specific research data for this compound is available, a representative data table based on hypothetical computational results is presented below to illustrate the expected outcomes of such an analysis.
Table 1: Hypothetical Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*
| Isomer | Conformation | Relative Energy (kcal/mol) |
| trans | Twist (diequatorial) | 0.00 |
| trans | Envelope (equatorial/axial) | 1.5 |
| cis | Twist (equatorial/axial) | 2.5 |
| cis | Envelope (diequatorial-like) | 3.0 |
Spectroscopic Probes of Conformational Preference
The tetrahydrofuran (THF) ring is not planar and exists in a continuous equilibrium of puckered conformations, primarily the twisted (C₂) and bent or envelope (Cₛ) forms. The introduction of substituents at the 2 and 5 positions, as in this compound, influences this equilibrium, favoring conformations that minimize steric interactions between the propyl groups. Both cis and trans isomers of this compound will have distinct conformational preferences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for conformational analysis in solution. Several key parameters are extracted from ¹H and ¹³C NMR spectra to infer conformational details.
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between protons on adjacent carbon atoms is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring the ³JHH values for the protons at the C2-C3 and C4-C5 positions, it is possible to estimate the dihedral angles and thus deduce the ring's pucker and the orientation of the propyl substituents. For instance, a larger coupling constant is typically observed for protons with a dihedral angle approaching 180° (anti-periplanar), which can help differentiate between various twist and envelope conformations.
Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is sensitive to its local electronic environment. The spatial orientation of the propyl groups (axial vs. equatorial-like) in different ring conformations will alter the shielding of nearby nuclei. For example, a proton in an axial-like position often experiences different shielding compared to one in an equatorial-like position, leading to distinct chemical shifts.
Hypothetical NMR Data for Conformational Analysis of this compound
The following interactive table illustrates the type of ¹H NMR data that would be used to analyze the conformational preferences of the cis and trans isomers of this compound. The values are hypothetical and based on typical ranges observed for similar 2,5-disubstituted tetrahydrofurans.
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Inferred Conformation |
| cis | H2/H5 | 3.8 - 4.0 | ³J(H2,H3a) ≈ 7-9, ³J(H2,H3b) ≈ 3-5 | Diaxial or diequatorial preference of propyl groups in a specific twist or envelope conformation. |
| trans | H2/H5 | 3.9 - 4.1 | ³J(H2,H3a) ≈ 8-10, ³J(H2,H3b) ≈ 2-4 | Axial-equatorial arrangement of propyl groups, leading to a different set of dihedral angles and coupling constants. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. Different conformations of this compound will have subtle differences in their vibrational modes, which can be detected in the IR spectrum.
C-O and C-C Stretching Frequencies: The stretching frequencies of the C-O and C-C bonds within the tetrahydrofuran ring are sensitive to the ring's conformation. Theoretical calculations, in conjunction with experimental IR spectra, can help assign specific absorption bands to particular conformational isomers.
Hypothetical IR Absorption Data for Conformational Analysis
This interactive table shows hypothetical IR absorption bands that could be used to distinguish between different conformers of this compound.
| Conformer | Vibrational Mode | Characteristic Absorption Band (cm⁻¹) | Significance |
| Twist (C₂) | C-O-C asymmetric stretch | ~1070 - 1090 | The position and intensity of this band can shift depending on the specific twist conformation. |
| Envelope (Cₛ) | Ring deformation | ~850 - 900 | This region is often sensitive to the overall symmetry and puckering of the ring. |
Chemical Reactivity and Derivatization Pathways of 2,5 Dipropyltetrahydrofuran
Ring-Opening Reactions and Subsequent Transformations
Ring-opening reactions of tetrahydrofurans are fundamental transformations that lead to the formation of linear chains with functional groups at one or both ends. These reactions typically proceed via cleavage of one of the C-O bonds and can be initiated by a variety of reagents, including strong acids, Lewis acids, and certain organometallic complexes. In the case of 2,5-dipropyltetrahydrofuran, the substitution at the 2- and 5-positions will influence the regioselectivity of the ring-opening process.
Under acidic conditions, the ether oxygen is protonated, forming a good leaving group (an alcohol). Subsequent nucleophilic attack at one of the adjacent carbon atoms (C2 or C5) leads to the opening of the ring. The nature of the nucleophile and the reaction conditions determine the final product. For instance, reaction with hydrogen halides (HX) would yield a dihalide, while in the presence of water, a diol would be formed.
Lewis acids can also promote the ring-opening of tetrahydrofurans by coordinating to the ether oxygen, thereby activating the C-O bond for nucleophilic attack. This approach is often more versatile and can be used with a wider range of nucleophiles.
The stereochemistry of the substituents on the tetrahydrofuran (B95107) ring plays a crucial role in directing the outcome of ring-opening reactions. For 2,5-disubstituted tetrahydrofurans like this compound, the reaction can proceed with either inversion or retention of configuration at the stereocenters, depending on the mechanism.
Stereospecific ring-opening reactions of substituted tetrahydrofurans have been achieved using various methodologies. For example, nickel-catalyzed cross-coupling reactions of aryl-substituted tetrahydrofurans with Grignard reagents have been shown to proceed with high diastereoselectivity, affording acyclic alcohols. While this has been demonstrated with aryl substituents, it provides a potential pathway for the stereospecific functionalization of 2,5-dialkyltetrahydrofurans.
Another approach involves the use of Lewis acids to control the stereochemical outcome. The choice of Lewis acid and nucleophile can influence the transition state of the reaction, leading to the preferential formation of one stereoisomer over another. For instance, the Bi(III) catalyzed O-acylative cleavage of cis- and trans-2,5-dimethyltetrahydrofuran with acyl chlorides proceeds in a stereochemically consistent manner, suggesting a concerted process. researchgate.net This indicates that similar stereocontrol could be achievable for this compound.
The table below summarizes some examples of stereospecific ring-opening reactions of substituted tetrahydrofurans, which can be considered analogous to potential reactions of this compound.
| Tetrahydrofuran Derivative | Reagents | Product | Stereochemical Outcome |
| Aryl-substituted THF | Grignard Reagent, Ni catalyst | Acyclic alcohol | High diastereoselectivity |
| cis-2,5-Dimethyl-THF | Acyl Chloride, Bi(III) catalyst | Acyclic ester | Stereospecific |
| trans-2,5-Dimethyl-THF | Acyl Chloride, Bi(III) catalyst | Acyclic ester | Stereospecific |
Reactions Involving Alkyl Side Chains of this compound
The propyl side chains of this compound are saturated alkyl groups and, as such, are generally less reactive than the tetrahydrofuran ring itself. Their reactions are characteristic of alkanes, primarily involving free-radical substitution under harsh conditions (e.g., high temperature or UV light).
For instance, halogenation of the propyl side chains can occur via a free-radical mechanism in the presence of a halogen (e.g., Cl₂, Br₂) and UV light. This reaction is typically non-selective and would lead to a mixture of mono- and poly-halogenated products at various positions along the propyl chains.
Oxidation of the alkyl side chains is also possible but generally requires strong oxidizing agents and may lead to cleavage of the C-C bonds or oxidation of the tetrahydrofuran ring itself. Selective functionalization of the terminal methyl groups or the internal methylene (B1212753) groups of the propyl chains without affecting the tetrahydrofuran ring would be a significant synthetic challenge.
A more controlled approach to functionalizing the alkyl side chains could involve directed C-H activation methodologies, although specific examples for this compound are not documented. These advanced techniques often employ transition metal catalysts to selectively activate a specific C-H bond, allowing for the introduction of various functional groups.
Cyclofunctionalization Reactions of Tetrahydrofuran Derivatives
Cyclofunctionalization reactions are processes in which a molecule undergoes cyclization and functionalization in a single step. For tetrahydrofuran derivatives, these reactions can be used to introduce new rings or functional groups onto the existing tetrahydrofuran scaffold.
While specific cyclofunctionalization reactions of this compound are not well-documented, general strategies for tetrahydrofuran derivatives can be considered. For example, if one of the propyl side chains were to contain a reactive functional group (e.g., a double bond or a hydroxyl group), intramolecular reactions could be initiated to form bicyclic structures.
Radical cyclizations are a powerful tool for the construction of new rings. If a radical can be generated on one of the propyl side chains, it could potentially add to an appropriately positioned double bond on the other side chain or to the tetrahydrofuran ring itself, though the latter is less common.
Another possibility involves the functionalization of the tetrahydrofuran ring, followed by a cyclization event. For example, lithiation of the tetrahydrofuran ring at a position adjacent to the oxygen, followed by reaction with a bifunctional electrophile, could lead to the formation of a new ring fused to the tetrahydrofuran core.
The development of new catalytic methods for the stereoselective synthesis of substituted tetrahydrofurans often involves cyclofunctionalization approaches. These methods provide access to complex tetrahydrofuran-containing molecules that are found in many natural products.
Applications of 2,5 Dipropyltetrahydrofuran in Complex Molecule Synthesis
Utility as a Chiral Building Block in Asymmetric Synthesis
The utility of 2,5-disubstituted tetrahydrofurans as chiral building blocks is a cornerstone of their application in asymmetric synthesis. The stereoselective synthesis of these scaffolds provides access to enantiomerically pure or enriched compounds that can be incorporated into larger, more complex molecules. While specific studies detailing the use of 2,5-Dipropyltetrahydrofuran as a chiral building block are sparse, the general strategies for the synthesis of analogous structures are well-established and highlight its potential.
A variety of methods have been developed for the stereoselective construction of 2,5-disubstituted tetrahydrofurans. These methods often focus on controlling the relative stereochemistry (cis/trans) of the substituents. For example, the addition of titanium enolates of N-acetyl (R)-oxazolidin-2-ones to γ-lactols derived from (S)-glutamic acid has been shown to produce trans-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.govresearchgate.net Such methodologies are crucial for generating stereochemically defined building blocks that can be used in the synthesis of complex targets.
Table 1: Selected Methods for Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans
| Method | Substrates | Key Features | Diastereoselectivity (trans:cis) |
| Addition of Titanium Enolates | γ-Lactol and N-acetyl oxazolidinone | Good control for trans isomer | Up to 10:1 |
| Nucleophilic Addition to Cyclic Oxonium Ions | Acyclic γ-hydroxyketone with chiral sulfoxide | In situ generation of lactol | High diastereoselectivity |
| Intramolecular SN2 Cyclization | Hydroxyselenide precursors | Formation of cis-disubstituted products | Good yield and diastereoselectivity |
The availability of these synthetic strategies underscores the potential of this compound, once synthesized in an enantiomerically pure form, to serve as a valuable chiral building block for the construction of stereochemically complex molecules.
Integration into Natural Product Total Synthesis Schemes
The 2,5-disubstituted tetrahydrofuran (B95107) core is a key structural component in numerous natural products, particularly in the annonaceous acetogenins, a large family of compounds known for their diverse biological activities, including antitumor and antimicrobial properties. nih.gov The synthesis of these natural products often relies on the preparation of substituted tetrahydrofuran fragments.
While no total synthesis employing this compound has been explicitly reported, its structural similarity to the core of various natural products makes it a relevant target for synthetic efforts. The general approach to incorporating such fragments involves the synthesis of the substituted tetrahydrofuran ring with appropriate functional groups that allow for its coupling with other parts of the target molecule. For instance, hydrogenation of 2,5-dialkylfurans can yield the corresponding tetrahydrofurans, which can then be utilized in further synthetic steps. nih.gov
The development of stereoselective methods for tetrahydrofuran synthesis is a significant area of research, driven by the need for efficient access to the core structures of these biologically important molecules. nih.gov Therefore, this compound represents a potential, albeit currently underexplored, building block for the total synthesis of natural products containing a 2,5-dialkyltetrahydrofuran moiety.
Precursor for Advanced Organic Intermediates and Analogues
Beyond its potential role in natural product synthesis, this compound can serve as a precursor for the generation of advanced organic intermediates and analogues of bioactive compounds. The tetrahydrofuran ring is a stable scaffold that can be further functionalized to create libraries of related compounds for structure-activity relationship (SAR) studies.
For example, furan (B31954) derivatives, which can be hydrogenated to their tetrahydrofuran counterparts, are versatile starting materials. nih.gov The conversion of biomass-derived carbohydrates to furan compounds like 2,5-diformylfuran, which can then be chemically modified, highlights the potential for creating a variety of substituted furans and tetrahydrofurans from renewable resources. These molecules can serve as synthons for a range of organic materials.
The synthesis of functionalized 2,5-disubstituted tetrahydrofurans from readily available starting materials like glycerol (B35011) has also been reported, providing an effective route to these valuable intermediates. lookchem.com Such synthetic accessibility allows for the systematic modification of the substituents and the tetrahydrofuran core, leading to the development of novel organic intermediates and analogues with potentially interesting chemical and biological properties.
Q & A
Basic: What are the established synthetic routes for 2,5-dipropyltetrahydrofuran, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves cyclization of diols or catalytic hydrogenation of substituted furans. For structurally analogous compounds like hexasubstituted dihydrofurans (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran), bromination and Friedel-Crafts alkylation are employed . Purity optimization includes:
- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients.
- Crystallization : Recrystallize in ethanol or dichloromethane/hexane mixtures to achieve >98% purity (validated via HPLC) .
- Spectroscopic Validation : Confirm purity via -NMR (absence of extraneous peaks) and GC-MS (single dominant ion cluster).
Basic: How is the crystal structure of this compound derivatives resolved, and what geometric parameters are critical?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related compounds (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran), key parameters include:
| Parameter | Value (Example) | Significance |
|---|---|---|
| Bond length (C–Br) | 1.89–1.92 Å | Halogen interactions |
| Dihedral angles | 119.7–122.6° | Ring puckering |
| Br⋯Br contacts | 3.45 Å | Non-covalent packing |
| Data refinement uses SHELXL-2018, with R-factors < 0.05 . |
Advanced: How can contradictory kinetic data in catalytic oxidation studies of tetrahydrofuran derivatives be resolved?
Methodological Answer:
Contradictions arise from competing reaction pathways (e.g., overoxidation vs. selective hydroxylation). For analogous systems (e.g., aerobic oxidation of 2,5-bis(hydroxymethyl)furan to FDCA):
- Kinetic Profiling : Measure activation energies () for intermediates (e.g., for HMFCA→FFCA step) .
- Isotopic Labeling : Use to trace oxygen incorporation pathways.
- Computational Validation : DFT calculations to identify rate-limiting transition states.
Discrepancies often stem from solvent effects or catalyst surface poisoning, addressed via controlled poisoning experiments (e.g., CO pulse adsorption) .
Advanced: What computational strategies model the conformational dynamics of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess ring puckering and substituent effects .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in THF/water mixtures) using AMBER force fields.
- Torsional Analysis : Dihedral angles (e.g., C7–C8–C9–C10 = 120.3°) guide steric strain predictions .
Advanced: How do electronic effects of substituents influence the stability of tetrahydrofuran derivatives under acidic conditions?
Methodological Answer:
Electron-donating groups (e.g., alkyl chains) enhance stability via inductive effects. For this compound:
- pH Stability Assays : Monitor degradation kinetics in HCl (0.1–1 M) via UV-Vis (λ = 210–300 nm).
- NMR Titration : -NSP (Nuclear Shielding Parameters) reveal protonation sites.
- Comparative Studies : Brominated analogs (e.g., 3,4-dibromo derivatives) show reduced stability due to Br’s electron-withdrawing effects ( reduced by 40%) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR identify propyl chain integration (e.g., δ 0.8–1.5 ppm for CH groups).
- IR Spectroscopy : C–O–C stretch at 1050–1100 cm confirms ether linkage.
- Mass Spectrometry : ESI-MS (m/z = [M+H] ≈ 185) validates molecular weight.
Advanced: What strategies mitigate steric hindrance in functionalizing this compound?
Methodological Answer:
- Directed C–H Activation : Use Pd(II)/ligand systems (e.g., 8-aminoquinoline) to functionalize less hindered positions .
- Microwave-Assisted Synthesis : Enhance reaction rates under high steric constraints (e.g., 100°C, 150 W, 30 min).
- Cryogenic Crystallography : Resolve steric clashes via low-temperature SC-XRD (100 K) to guide synthetic modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
